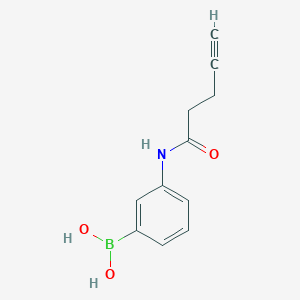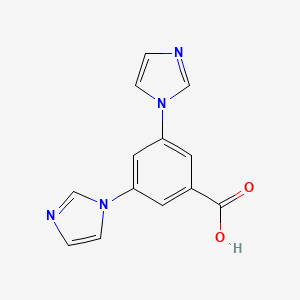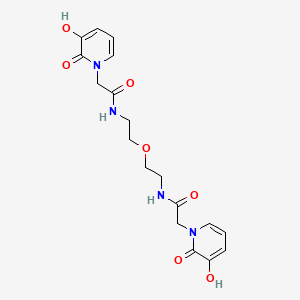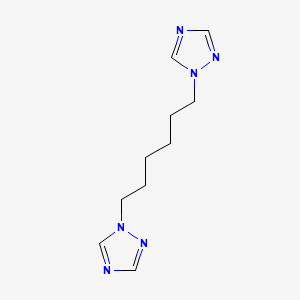
1,6-di(1H-1,2,4-triazol-1-yl)hexane
Descripción general
Descripción
1,6-di(1H-1,2,4-triazol-1-yl)hexane is a useful research compound. Its molecular formula is C10H16N6 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-di(1H-1,2,4-triazol-1-yl)hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-di(1H-1,2,4-triazol-1-yl)hexane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermal Degradation Analysis : Shimasaki et al. (1988) demonstrated the utility of 1,6-bis(2-oxooxazolidin-3-ylcarbonylamino)hexane, a derivative of 1,6-di(1H-1,2,4-triazol-1-yl)hexane, for identifying effluent compounds from thermal degradation processes (Shimasaki et al., 1988).
Selective Extraction : It is used in the selective extraction of Am(III) from acidic solutions, demonstrating high efficiency and selectivity with separation factors of 150, as noted by Kolarik et al. (1999) (Kolarik et al., 1999).
Antimicrobial and Antioxidant Research : According to Düğdü et al. (2014), this compound has potential applications in antimicrobial and antioxidant studies (Düğdü et al., 2014).
Antiproliferative and Anticancer Activity : Pitucha et al. (2012) identified the antiproliferative and anticancer activity of 1,6-bis(3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)hexanes, which are effective against human tumor cell lines and antimicrobial agents (Pitucha et al., 2012).
Metal-Organic Frameworks : Liu et al. (2007) showed its use in preparing various metal-organic frameworks with diverse dimensionalities, influenced by metal/ligand ratios and anions (Liu et al., 2007).
Optoelectronic and Biological Applications : Yuan et al. (2012) noted its role in self-assembling into high emission efficiency nanofibers, which are significant for optoelectronic and biological applications (Yuan et al., 2012).
Synthesis of Luminescent Ag(I) Coordination Polymers : Huo et al. (2016) discussed the use of 1,6-bis(2H-1,2,3-triazol-2-yl)hexane, a related compound, in synthesizing luminescent Ag(I) coordination polymers (Huo et al., 2016).
Advanced Heterocyclic Intermediate : Sirois et al. (2018) identified it as an advanced heterocyclic intermediate used in scientific research (Sirois et al., 2018).
Dopamine D3 Receptor Antagonists : Micheli et al. (2010) reported that 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes, a structurally related class, are highly potent and selective dopamine D3 receptor antagonists, highlighting its importance in neuropsychiatric drug development (Micheli et al., 2010).
Electrochemical and Photocatalytic Applications : Wang et al. (2012) and Ying et al. (2020) described its role in the assembly of Keggin-based hybrid complexes, indicating potential in electrochemical and photocatalytic applications (Wang et al., 2012), (Ying et al., 2020).
Propiedades
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)hexyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6/c1(3-5-15-9-11-7-13-15)2-4-6-16-10-12-8-14-16/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGSMDPWLKEWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCCCCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-di(1H-1,2,4-triazol-1-yl)hexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B8197450.png)

![Bn(-2)[allyl(-3)][Bn(-4)][Bn(-6)]Glc(b)-O-Ph(4-OMe)](/img/structure/B8197471.png)
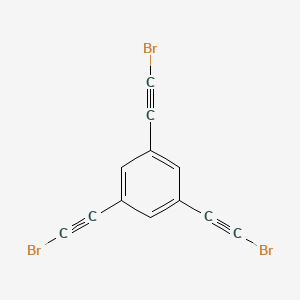
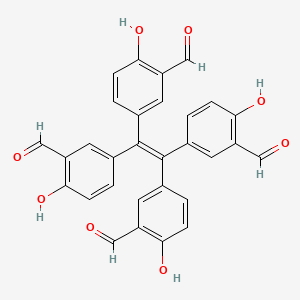
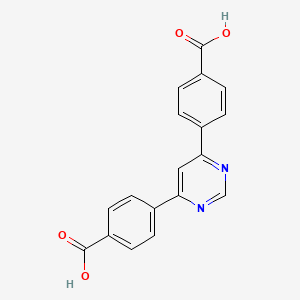
![4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B8197490.png)
![5'-(4-Amino-3,5-diisopropylphenyl)-3,3'',5,5''-tetraisopropyl-[1,1':3',1''-terphenyl]-4,4''-diamine](/img/structure/B8197500.png)
![Dimethyl 2'-hydroxy-5'-(4-(methoxycarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B8197505.png)
